![molecular formula C10H10N4 B2408717 N-allylpyrido[2,3-d]pyrimidin-4-amine CAS No. 1864195-81-2](/img/structure/B2408717.png)
N-allylpyrido[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allylpyrido[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been described in various studies . For instance, a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Scientific Research Applications
Antibacterial Applications
N-allylpyrido[2,3-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their antibacterial properties. Specifically, certain derivatives have shown significant activity against various species of Gram-positive bacteria and moderate activity against Gram-negative bacteria. However, these compounds were found to be inactive against Pseudomonas aeruginosa at tested concentrations. This highlights their potential in the development of antibacterial agents with a specific range of activity (Kanth et al., 2006).
Antimicrobial and Antioxidant Activities
In the realm of antimicrobial research, this compound derivatives have demonstrated noteworthy antimicrobial and antioxidant activities. Various synthesized compounds were screened and exhibited good antibacterial and antifungal activities. Additionally, some derivatives displayed radical scavenging activity and metal chelating activity, suggesting a broader scope of biological relevance (Saundane et al., 2013).
Kinase Inhibition for Cancer Therapy
Some derivatives of this compound have been identified as inhibitors of specific kinases such as CLK1 and DYRK1A, which are involved in cancer progression. The detailed crystal structure of these compounds has been established, offering insights into their mechanism of action and potential as cancer therapeutics (Guillon et al., 2013).
Anticancer Agents
This compound derivatives have been designed and synthesized as potential anticancer agents. Preliminary evaluations on certain cancer cell lines have identified some derivatives with highly selective activities against specific types of cancer cells, such as breast and renal cancer cell lines. This indicates the potential of these compounds in targeted cancer therapy (Wei & Malhotra, 2012).
Antitumor Activity
Continued research in the field of heterocyclic compounds has led to the synthesis of new amino derivatives of pyrido[2,3-d]pyrimidin-4-amine. These derivatives have been tested for antitumor activity, with some showing pronounced effects. The activity of these compounds is mostly dependent on the nature of the amine fragments, and a docking analysis has been performed for the most active compounds, providing insights into their potential use in antitumor therapy (Sirakanyan et al., 2019).
Modulation of Phosphodiesterase 3 Inhibitors
This compound derivatives have been identified as modulators of phosphodiesterase 3 (PDE3) inhibitors, impacting cyclic guanosine monophosphate (cGMP) substrate selectivity. This discovery offers a potential pathway for the development of substrate-selective pharmacological modulation of PDE3 inhibitors, which could lead to medications with fewer side effects, such as tachycardia. Additionally, these inhibitors have shown potency in inhibiting the growth of certain cancer cell lines (Abadi et al., 2013).
Future Directions
The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests that “N-allylpyrido[2,3-d]pyrimidin-4-amine” and related compounds may have potential applications in these areas.
Mechanism of Action
Target of Action
N-allylpyrido[2,3-d]pyrimidin-4-amine is a chemical compound that has shown significant potential in scientific research due to its broad spectrum of activities . The primary targets of this compound include various kinases such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, regulating cell growth, survival, and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This inhibition can lead to changes in cellular processes, such as cell growth and proliferation, ultimately leading to cell death in the case of cancer cells .
Biochemical Pathways
The affected pathways include the PI3K/Akt/mTOR pathway, the MAPK pathway, and the BCR-ABL pathway . These pathways are involved in regulating cell growth, survival, and proliferation. By inhibiting the kinases involved in these pathways, this compound disrupts the normal functioning of these pathways, leading to the death of cancer cells .
Pharmacokinetics
It has been suggested that the compound has good oral bioavailability . The degree of lipophilicity of the drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This property can significantly impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its overall bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 .
properties
IUPAC Name |
N-prop-2-enylpyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-5-11-9-8-4-3-6-12-10(8)14-7-13-9/h2-4,6-7H,1,5H2,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZISRRZTGYLRIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

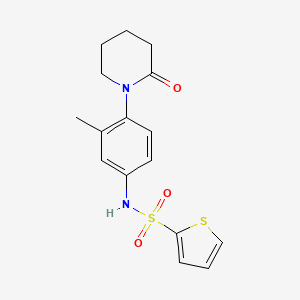
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
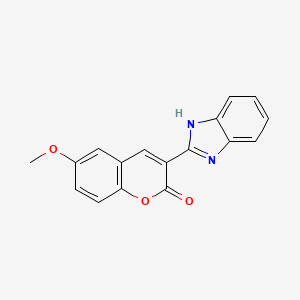
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
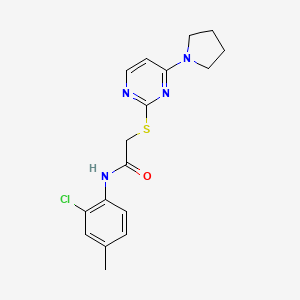
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
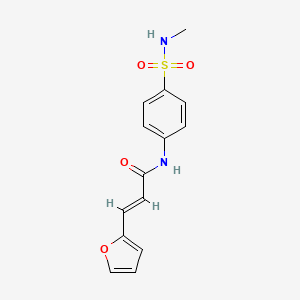
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
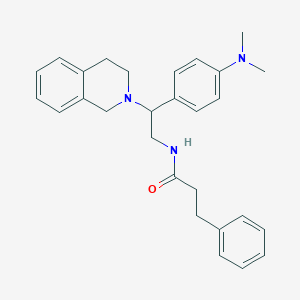
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
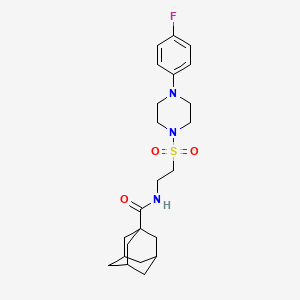
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)